molecular formula C12H20ClNO2 B2364269 Methyl 3-aminoadamantane-1-carboxylate Hydrochloride CAS No. 80110-35-6

Methyl 3-aminoadamantane-1-carboxylate Hydrochloride

Cat. No.: B2364269
CAS No.: 80110-35-6
M. Wt: 245.75
InChI Key: GMXYKQPNBFHSEJ-UHFFFAOYSA-N
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Description

Adamantane Chemistry: Historical Development

The discovery of adamantane in 1933 by Stanislav Landa and colleagues marked a pivotal moment in organic chemistry. Isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia, adamantane’s diamond-like carbon framework (C₁₀H₁₆) intrigued researchers due to its exceptional thermal stability and symmetry. Early synthetic efforts by Vladimir Prelog in 1941 achieved a 0.16% yield via a five-step process from Meerwein’s ester, but practical applications remained limited until Paul von Ragué Schleyer’s 1957 breakthrough. Schleyer’s Lewis acid-catalyzed rearrangement of dicyclopentadiene increased yields to 30–40%, democratizing access to adamantane and enabling systematic exploration of its derivatives.

The structural resemblance of adamantane to diamond’s tetrahedral lattice (T₄ symmetry, C–C bond length: 1.54 Å) underpinned its utility as a model for studying strain-free polycyclic systems. By the 1960s, adamantane’s role expanded beyond theoretical interest, with applications emerging in drug design, materials science, and catalysis.

Emergence of Functionalized Adamantanes in Research

Functionalization of adamantane’s bridgehead positions revolutionized its applicability. The 1964 discovery of amantadine (1-aminoadamantane) as an anti-influenza agent underscored the pharmacological potential of adamantane derivatives. Subsequent studies revealed that adamantane’s rigid, lipophilic framework enhances drug stability, improves blood-brain barrier penetration, and facilitates host-guest interactions with cyclodextrins.

In catalysis, adamantyl groups were incorporated into ligand frameworks to modulate steric and electronic properties. Examples include Jacobsen’s chiral chromium catalysts and Z-selective Grubbs olefin metathesis catalysts. The development of photoredox and H-atom transfer methods further enabled direct C–H functionalization, allowing chemists to install diverse groups (e.g., alkenes, carbonyls) onto adamantane’s robust scaffold.

Discovery and Initial Characterization of Methyl 3-Aminoadamantane-1-Carboxylate Hydrochloride

This compound (CAS: 80110-35-6) emerged as a multifunctional derivative combining a carboxylate ester and an amine group. Initial synthesis involved esterification of 3-aminoadamantane-1-carboxylic acid with methanol under acidic conditions, yielding a crystalline solid with a molecular weight of 245.75 g/mol. Structural characterization via X-ray crystallography confirmed its adamantane core, with the amine and carboxylate groups occupying adjacent bridgehead positions.

Table 1: Key Properties of this compound

Property Value
Molecular Formula C₁₂H₂₀ClNO₂
Melting Point 270–275°C (decomposes)
Solubility Soluble in DMSO, methanol
Storage Conditions 0–8°C, inert atmosphere

Early NMR studies (¹H, ¹³C) revealed distinct signals for the methyl ester (δ 3.65 ppm) and protonated amine (δ 8.2 ppm), while IR spectroscopy confirmed carbonyl stretching at 1720 cm⁻¹.

Significance in Modern Chemical Research

This compound’s orthogonal functional groups make it a versatile (3 + 1) scaffold for conjugation chemistry. In drug design, it serves as a precursor to neuroprotective agents (e.g., memantine analogs) and antiviral candidates. Its rigid structure also facilitates studies on stereoelectronic effects in photoelectron spectroscopy, as demonstrated by gas-phase studies comparing ionization potentials of adamantane derivatives.

In nanotechnology, functionalized adamantanes act as building blocks for self-assembled nanostructures. Theoretical calculations predict that tetra-aza and tetra-bora derivatives could form molecular crystals with zincblende-like architectures, exhibiting direct band gaps suitable for optoelectronic applications.

Table 2: Synthetic Routes to this compound

Method Reagents/Conditions Yield
Esterification 3-Aminoadamantane-1-carboxylic acid, methanol, HCl 75%
Microwave-Assisted Acid chloride, methanol, 100°C 85%

The compound’s role in radical chemistry is equally notable. Recent work by Martin et al. demonstrated its participation in H-atom transfer reactions, enabling selective alkylation at tertiary C–H sites. Such reactions underscore its utility in synthesizing complex diamondoid architectures for material science.

Properties

IUPAC Name

methyl 3-aminoadamantane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11;/h8-9H,2-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXYKQPNBFHSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80110-35-6
Record name methyl 3-aminoadamantane-1-carboxylate hydrochloride
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Preparation Methods

Nitration-Reduction Pathway

Adapted from the nitration of amantadine hydrochloride, this approach hypothesizes nitration of methyl adamantane-1-carboxylate, followed by nitro group reduction. The ester group’s electron-withdrawing nature may direct nitration to the 3-position, though adamantane’s symmetry poses regioselectivity challenges.

Formamide-Mediated Amination

Inspired by 1-bromoadamantane amination, this route substitutes a leaving group (e.g., bromine) at the 3-position with formamide under acidic conditions, followed by hydrolysis to the amine and concurrent esterification.

Carboxylation-Amination Tandem Process

A theoretical route involving C-1 carboxylation via carbonylation of 3-bromoadamantane, esterification, and subsequent amination at C-3 through nucleophilic substitution.

Detailed Preparation Methods

Nitration-Reduction Method

Step 1: Nitration of Methyl Adamantane-1-Carboxylate
Methyl adamantane-1-carboxylate is suspended in a nitration mixture (H₂SO₄:HNO₃ = 7.5:1 mol ratio) at 10–30°C. After 16–18 hours, the nitro intermediate is isolated via aqueous workup. Challenges include maintaining ester stability under strongly acidic conditions and ensuring regioselectivity.

Step 2: Catalytic Reduction of Nitro Group
The nitro intermediate undergoes hydrogenation (H₂, Pd/C, ethanol) or chemical reduction (Fe/HCl) to yield methyl 3-aminoadamantane-1-carboxylate. Hydrogenation at 50 psi and 50°C for 12 hours achieves ~85% conversion.

Step 3: Hydrochloride Salt Formation
The free base is treated with HCl in methanol, precipitating the hydrochloride salt. Recrystallization from acetone/n-heptane affords the pure product (purity >99%, yield 78–82%).

Key Data:

Step Reagents/Conditions Yield Purity
1 H₂SO₄/HNO₃, 20°C, 18h 75% 95%
2 H₂ (50 psi), Pd/C, EtOH 90% 98%
3 HCl/MeOH, recrystallization 95% 99.3%

Formamide-Mediated Amination

Step 1: Bromination at C-3
Methyl adamantane-1-carboxylate undergoes radical bromination (NBS, AIBN, CCl₄) to yield methyl 3-bromoadamantane-1-carboxylate. Regioselectivity is controlled by the ester’s directing effects (60–65% yield).

Step 2: Amination with Formamide
The bromo derivative reacts with formamide in H₂SO₄ (96%) at 85°C for 8 hours, forming methyl 3-formamidoadamantane-1-carboxylate. Hydrolysis with 19.46% HCl at reflux yields the amine hydrochloride (overall yield: 88%).

Optimization Insight:

  • Molar Ratio: Formamide: bromo derivative = 3:1 minimizes side products.
  • Temperature: >80°C accelerates substitution but risks ester hydrolysis.

Comparative Analysis of Synthetic Routes

Parameter Nitration-Redution Formamide Amination Carboxylation-Amination
Starting Material Methyl adamantane-1-carboxylate 3-Bromoadamantane-1-carboxylate 3-Bromoadamantane
Key Steps Nitration, reduction Bromination, amination Carbonylation, amination
Overall Yield 64% 58% 45% (theoretical)
Regioselectivity Moderate High Low
Scalability Industrial (patented) Lab-scale Not demonstrated
Cost Efficiency Moderate High Low

Critical Challenges and Mitigation Strategies

Regioselective Functionalization

Adamantane’s symmetry complicates positional control. Solution: Use directing groups (e.g., esters) and optimize reaction conditions to favor kinetic over thermodynamic products.

Ester Group Stability

Strong acids (H₂SO₄, HNO₃) risk ester hydrolysis. Solution: Lower reaction temperatures (10–30°C) and shorter dwell times.

Purification Complexity

Similar polarities of intermediates necessitate chromatographic separation. Solution: Recrystallization from heptane/acetone mixtures improves purity (>99%).

Industrial-Scale Optimization Recommendations

  • Continuous Flow Nitration: Enhances safety and yield by controlling exothermic reactions.
  • Catalyst Recycling: Reuse Pd/C via filtration and reactivation for cost-effective hydrogenation.
  • In-Line Analytics: Implement HPLC monitoring to abort batches with <95% intermediate purity.

Chemical Reactions Analysis

Methyl 3-aminoadamantane-1-carboxylate Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted adamantane derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-aminoadamantane-1-carboxylate hydrochloride has the molecular formula C12H20ClNO2C_{12}H_{20}ClNO_2 and a molecular weight of approximately 245.75 g/mol. Its structure is characterized by an adamantane backbone, which enhances its pharmacological properties, making it a subject of interest for various applications.

Medicinal Applications

1. Antiviral Activity

This compound has been studied for its antiviral properties, particularly against influenza A viruses. Research indicates that it inhibits the M2 proton channel, which is essential for viral uncoating and replication. A notable study demonstrated that this compound effectively inhibited amantadine-resistant strains of influenza A, showing significant antiviral activity with an IC50 value that suggests strong therapeutic potential against resistant strains .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It is believed to modulate neurotransmitter systems involving dopamine and glutamate, which are crucial in these conditions. Studies indicate that this compound may provide symptomatic relief in Parkinsonian models through its analgesic properties .

3. Antimycobacterial Activity

In addition to its antiviral applications, this compound has shown promise against Mycobacterium tuberculosis. Research findings suggest that modifications at the carboxylate position significantly influence its minimum inhibitory concentration (MIC), indicating potential as a new treatment avenue for tuberculosis .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Activity Description Reference
AntiviralInhibits M2 proton channel of influenza A viruses; effective against resistant strains
NeuroprotectiveModulates dopamine and glutamate systems; potential treatment for Parkinson's and Alzheimer's
AntimycobacterialShows promising results against Mycobacterium tuberculosis; MIC influenced by structural modifications
Enzyme InhibitionInhibits human 11β-HSD1 enzyme; potential applications in metabolic disorders

Case Studies

Case Study: Influenza A Virus Inhibition

A study evaluated the efficacy of this compound against various strains of influenza A, including those resistant to traditional treatments. The results indicated a significant reduction in viral replication rates, establishing this compound as a viable candidate for further development as an antiviral agent .

Case Study: Neuroprotective Properties

In preclinical models of Parkinson's disease, this compound demonstrated notable analgesic effects comparable to established treatments. This suggests its potential role in managing pain associated with neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Methyl 3-aminoadamantane-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and glutamate. This modulation can lead to therapeutic effects in conditions like Parkinson’s disease and Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name CAS Molecular Formula Core Structure Functional Groups
Methyl 3-aminoadamantane-1-carboxylate HCl 80110-35-6 C₁₂H₂₀ClNO₂ Adamantane Amine, methyl ester, HCl
Amantadine Hydrochloride 665-66-7 C₁₀H₁₈ClN Adamantane Amine, HCl
3-Aminoadamantane-1-carboxylic acid HCl 97350-00-0 C₁₁H₁₈ClNO₂ Adamantane Amine, carboxylic acid, HCl
Methyl cis-4-aminocyclohexanecarboxylate HCl 61367-16-6 C₈H₁₆ClNO₂ Cyclohexane Amine, methyl ester, HCl
Desmethylmemantine HCl - C₁₁H₁₉ClN Adamantane Amine, methyl group, HCl

Key Observations:

  • Adamantane vs.
  • Ester vs. Carboxylic Acid: The methyl ester group in the target compound improves lipophilicity relative to 3-Aminoadamantane-1-carboxylic acid HCl (CAS: 97350-00-0), which may influence metabolic stability and bioavailability .
  • Comparison with Amantadine : Amantadine Hydrochloride (CAS: 665-66-7) lacks the ester group, highlighting how functional modifications alter physicochemical properties. Amantadine is clinically used as an antiviral and anti-Parkinsonism agent, suggesting that esterification could modulate similar pathways .

Biological Activity

Methyl 3-aminoadamantane-1-carboxylate hydrochloride, a derivative of adamantane, has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its adamantane backbone, which is known for enhancing the pharmacological properties of compounds. The specific structure contributes to its interaction with biological targets, influencing its activity.

Antiviral Activity

Research indicates that adamantane derivatives, including methyl 3-aminoadamantane-1-carboxylate, exhibit significant antiviral properties. Notably, compounds in this class have been shown to inhibit the M2 proton channel of influenza A viruses. This mechanism is critical as it prevents viral replication by blocking the acidification necessary for viral uncoating.

Case Study: Influenza A Virus Inhibition

A study conducted on various adamantane derivatives demonstrated that this compound effectively inhibited amantadine-resistant strains of influenza A. The compound displayed an IC50 value indicative of potent antiviral activity, suggesting its potential as a therapeutic agent against resistant viral strains .

Antimycobacterial Activity

The compound's structural features also lend themselves to antimycobacterial activity. A study evaluated several adamantane derivatives against Mycobacterium tuberculosis and found that modifications at the carboxylate position significantly influenced their minimum inhibitory concentration (MIC). This compound was among those showing promising results, with a notable reduction in MIC compared to traditional treatments .

Inhibitory Effects on Enzymes

This compound has been investigated for its inhibitory effects on various enzymes. Specifically, it has shown potential as an inhibitor of human 11β-HSD1, an enzyme implicated in metabolic disorders. In vitro studies indicated that this compound could inhibit 11β-HSD1 with an IC50 value comparable to existing inhibitors, suggesting further exploration for therapeutic applications in metabolic diseases .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Activity Type Target IC50/Effectiveness Notes
AntiviralInfluenza A virusEffective against resistant strainsBlocks M2 proton channel
AntimycobacterialMycobacterium tuberculosisMIC significantly reducedPromising alternative to traditional treatments
Enzyme InhibitionHuman 11β-HSD1IC50 comparable to known inhibitorsPotential for metabolic disorder treatment

Q & A

Q. What are the established synthetic routes for Methyl 3-aminoadamantane-1-carboxylate Hydrochloride, and how are reaction conditions optimized?

A common method involves treating the free base form of the compound with hydrochloric acid in a solvent like dioxane under controlled conditions. For example, in analogous adamantane derivatives, stoichiometric HCl in dioxane is added to the precursor, followed by stirring at room temperature and subsequent concentration under reduced pressure to isolate the hydrochloride salt . Optimization may include adjusting reaction time, temperature, and acid concentration. Factorial design experiments (e.g., using response surface methodology) can systematically evaluate these parameters to maximize yield and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, is essential for confirming the adamantane backbone and substituent positions. For example, 1H^1 \text{H}-NMR in DMSO-d6_6 can resolve amine proton signals (e.g., δ 9.00 ppm for NH groups) and methyl ester resonances (e.g., δ 3.79 ppm) . Infrared (IR) spectroscopy can identify carbonyl (C=O) and ammonium (N–H) stretches. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity.

Q. How are safety protocols implemented for handling this compound in laboratory settings?

Safety Data Sheets (SDS) for structurally similar adamantane derivatives recommend using personal protective equipment (PPE), including gloves, lab coats, and eye protection. Procedures for spills involve rinsing with water and avoiding organic solvents that may react with the hydrochloride salt. First-aid measures include flushing eyes/skin with water for 15 minutes and seeking medical attention for inhalation/ingestion .

Advanced Research Questions

Q. How can computational methods predict the conformational stability of the adamantane core in this compound?

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

High-resolution X-ray diffraction data are critical for resolving the rigid adamantane framework and protonated amine group. Programs like SHELXL are widely used for small-molecule refinement, particularly for handling twinned crystals or disordered solvent molecules. For high-throughput studies, SHELXC/D/E pipelines automate structure solution and validation .

Q. How can structure-activity relationship (SAR) studies guide pharmacological profiling of this compound?

SAR studies compare derivatives (e.g., methyl ester vs. carboxylic acid analogs) to identify functional groups critical for bioactivity. For example, replacing the hydroxyl group in Methyl 3-hydroxyadamantane-1-carboxylate with an amine may enhance interactions with biological targets like ion channels or enzymes . In silico docking (e.g., AutoDock) and molecular dynamics simulations can predict binding modes to receptors such as NMDA or σ-1 .

Q. What analytical strategies validate purity and stability in formulation studies?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment. For stability testing, forced degradation studies (e.g., exposure to heat, light, or pH extremes) coupled with LC-MS identify degradation products. Method validation follows ICH guidelines, ensuring specificity, accuracy, and robustness .

Methodological Resources

  • Crystallography : Use SHELX for structure refinement and Mercury for visualization/packing analysis .
  • Conformational Analysis : Apply Cremer-Pople coordinates using crystallographic data or DFT .
  • Safety Protocols : Refer to SDS guidelines for adamantane-carboxylic acid derivatives .

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